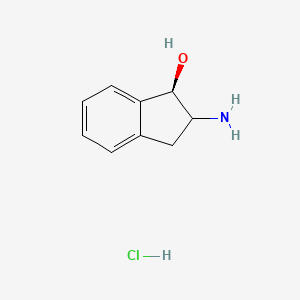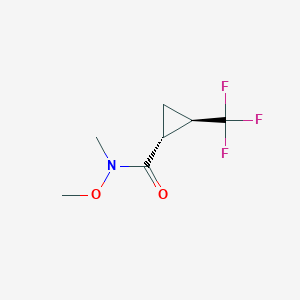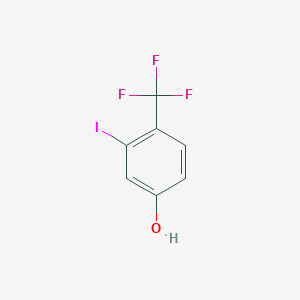
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of two methylacrylate groups attached to a dimethylhexane backbone, making it a versatile molecule in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) typically involves the esterification of 2,5-dimethylhexane-2,5-diol with methacrylic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the desired bis(methylacrylate) ester .
Industrial Production Methods
In an industrial setting, the production of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to form the corresponding diol and methacrylic acid.
Addition Reactions: The double bonds in the methylacrylate groups can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or other halogens.
Major Products Formed
Applications De Recherche Scientifique
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is used in various fields of scientific research:
Chemistry: As a monomer in the synthesis of specialty polymers and copolymers.
Biology: In the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: As a component in dental materials and bone cements.
Industry: In the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) primarily involves its ability to undergo polymerization and addition reactions. The double bonds in the methylacrylate groups are reactive sites that can form covalent bonds with other molecules, leading to the formation of complex polymeric structures. These reactions are often initiated by free radicals or other reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylhexane-2,5-diyl bis(acrylate): Similar structure but with acrylate groups instead of methylacrylate.
1,4-Butanediol dimethacrylate: A shorter chain diol with methacrylate groups.
Ethylene glycol dimethacrylate: A simpler diol with methacrylate groups.
Uniqueness
2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is unique due to its longer carbon chain and the presence of two methyl groups on the hexane backbone. This structure provides enhanced stability and reactivity compared to similar compounds, making it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Formule moléculaire |
C16H26O4 |
|---|---|
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
[2,5-dimethyl-5-(2-methylprop-2-enoyloxy)hexan-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(2)13(17)19-15(5,6)9-10-16(7,8)20-14(18)12(3)4/h1,3,9-10H2,2,4-8H3 |
Clé InChI |
KCBQMPUZDSXZOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C)(C)CCC(C)(C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)

![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)


![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)


